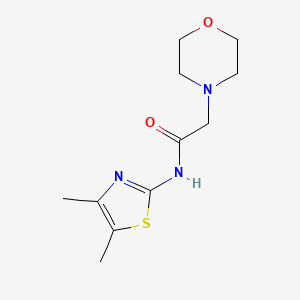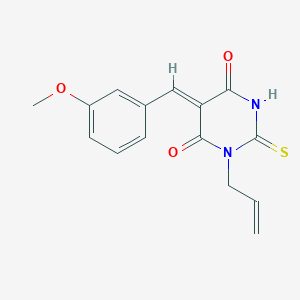
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide, also known as EMNB, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. In
作用機序
The mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has also been shown to modulate the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to exhibit antimicrobial activity against certain plant pathogens. However, the exact biochemical and physiological effects of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide are not fully understood and require further investigation.
実験室実験の利点と制限
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, there are some limitations to its use in lab experiments. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide. One area of interest is the development of new synthetic methods for 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide at the molecular level. This could help to identify new targets for drug development. Finally, the potential applications of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide in agriculture and industry should be further explored.
合成法
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be synthesized through a multi-step process involving several chemical reactions, including nitration, reduction, and amidation. The first step involves the nitration of toluene to produce 4-methyl-3-nitrotoluene. This is followed by the reduction of 4-methyl-3-nitrotoluene to 4-methyl-3-aminotoluene. Finally, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is synthesized through an amidation reaction between 4-methyl-3-aminotoluene and butyric anhydride.
科学的研究の応用
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In agriculture, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens.
特性
IUPAC Name |
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)13(16)14-11-7-6-9(3)12(8-11)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIRRRQIGXDXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6103382 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)



![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)
![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)
